(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate
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Overview
Description
[2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by its ability to reduce surface tension, making it effective in formulations requiring emulsification, dispersion, and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of alpha-o-tolylbenzyl chloride with ethylene oxide to form [2-(alpha-o-tolylbenzyl)oxy]ethanol.
Quaternization Reaction: The intermediate is then reacted with dimethylamine to form [2-[(alpha-o-tolylbenzyl)oxy]ethyl]dimethylamine.
Sulfonation: Finally, the quaternary ammonium compound is treated with hexadecyl sulfate to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, and advanced purification techniques such as recrystallization and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to tertiary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tertiary amines.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: In biological research, this compound is utilized for its antimicrobial properties. It is effective against a broad spectrum of microorganisms, making it useful in the formulation of disinfectants and antiseptics.
Medicine: In the medical field, it is explored for its potential use in drug delivery systems. Its surfactant properties help in the formulation of stable emulsions and liposomes, which can encapsulate therapeutic agents.
Industry: Industrially, it is used in the production of personal care products such as shampoos and conditioners, where it acts as a conditioning agent. It is also employed in the textile industry for fabric softening and dye dispersion.
Mechanism of Action
The mechanism of action of [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis in microorganisms. This disruption is facilitated by the hydrophobic interactions of the hexadecyl chain with the lipid tails and the electrostatic interactions of the quaternary ammonium group with the lipid head groups.
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant in various applications.
Dodecylbenzenesulfonic acid: A surfactant with strong emulsifying properties used in detergents and cleaning agents.
Uniqueness: [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate stands out due to its specific structural features, such as the alpha-o-tolylbenzyl group, which imparts unique hydrophobic and aromatic characteristics. This makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity.
Properties
CAS No. |
94249-00-0 |
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Molecular Formula |
C34H57NO5S |
Molecular Weight |
591.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H23NO.C16H34O4S/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h4-12,18H,13-14H2,1-3H3;2-16H2,1H3,(H,17,18,19) |
InChI Key |
YHELGDAPVZOPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
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